molecular formula C9H18Cl3O3P B14728628 Bis(3-chloropropyl)(3-chloropropyl)phosphonate CAS No. 6303-22-6

Bis(3-chloropropyl)(3-chloropropyl)phosphonate

Cat. No.: B14728628
CAS No.: 6303-22-6
M. Wt: 311.6 g/mol
InChI Key: WKPXTOGCKNVHBO-UHFFFAOYSA-N
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Description

Bis(3-chloropropyl)(3-chloropropyl)phosphonate is an organophosphorus compound characterized by the presence of chloropropyl groups attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-chloropropyl)(3-chloropropyl)phosphonate typically involves the reaction of 3-chloropropanol with phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds through the formation of intermediate chlorophosphites, which are subsequently oxidized to yield the desired phosphonate compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-chloropropyl)(3-chloropropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloropropyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Functionalized phosphonates with various substituents.

Scientific Research Applications

Bis(3-chloropropyl)(3-chloropropyl)phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(3-chloropropyl)(3-chloropropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tris(3-chloropropyl) phosphate: Another organophosphorus compound with similar structural features but different functional properties.

    Bis(2-chloropropyl) phosphonate: A related compound with variations in the chloropropyl group positions.

Uniqueness

Bis(3-chloropropyl)(3-chloropropyl)phosphonate is unique due to its specific arrangement of chloropropyl groups and its versatile reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

6303-22-6

Molecular Formula

C9H18Cl3O3P

Molecular Weight

311.6 g/mol

IUPAC Name

1-chloro-3-[3-chloropropoxy(3-chloropropyl)phosphoryl]oxypropane

InChI

InChI=1S/C9H18Cl3O3P/c10-4-1-7-14-16(13,9-3-6-12)15-8-2-5-11/h1-9H2

InChI Key

WKPXTOGCKNVHBO-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(CCCCl)OCCCCl)CCl

Origin of Product

United States

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